molecular formula C15H22N4O B5973652 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile

3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile

Cat. No. B5973652
M. Wt: 274.36 g/mol
InChI Key: WULUZJREGRYECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile is a chemical compound that is commonly referred to as JNJ-7925476. It is a potent and selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The orexin-1 receptor is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

JNJ-7925476 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. By blocking the activity of the orexin-1 receptor, JNJ-7925476 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models, suggesting that it may be effective in the treatment of insomnia and other sleep disorders. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may be effective in the treatment of obesity.

Advantages and Limitations for Lab Experiments

JNJ-7925476 has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for research on JNJ-7925476. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that JNJ-7925476 can reduce drug-seeking behavior in animal models, suggesting that it may be effective in the treatment of addiction. Another area of interest is the potential use of JNJ-7925476 in the treatment of depression and anxiety disorders. Studies have shown that JNJ-7925476 can produce antidepressant and anxiolytic effects in animal models, suggesting that it may be effective in the treatment of these disorders. Finally, there is interest in developing more potent and selective orexin-1 receptor antagonists, which may have improved therapeutic potential compared to JNJ-7925476.

Synthesis Methods

The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 2-chloropyrazine with 3-(hydroxymethyl)-3-isobutyl-1-piperidinecarboxylic acid to form 2-(3-(hydroxymethyl)-3-isobutyl-1-piperidinyl) pyrazine. This intermediate is then treated with cyanogen bromide to form 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile.

Scientific Research Applications

JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

3-[3-(hydroxymethyl)-3-(2-methylpropyl)piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-12(2)8-15(11-20)4-3-7-19(10-15)14-13(9-16)17-5-6-18-14/h5-6,12,20H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUZJREGRYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN(C1)C2=NC=CN=C2C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile

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